2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one
CAS No.:
Cat. No.: VC14881104
Molecular Formula: C27H22ClN3O4S
Molecular Weight: 520.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22ClN3O4S |
|---|---|
| Molecular Weight | 520.0 g/mol |
| IUPAC Name | 2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-3-ethyl-6,7-dimethoxyquinazolin-4-one |
| Standard InChI | InChI=1S/C27H22ClN3O4S/c1-4-31-26(33)18-13-21(34-2)22(35-3)14-20(18)30-27(31)36-24-23(15-8-6-5-7-9-15)17-12-16(28)10-11-19(17)29-25(24)32/h5-14H,4H2,1-3H3,(H,29,32) |
| Standard InChI Key | IYTKZMNLLJHQDW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=CC(=C(C=C2N=C1SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC)OC |
Introduction
Chemical Architecture and Physicochemical Properties
The compound (C₂₇H₂₂ClN₃O₄S; MW: 520.0 g/mol) features a fused bicyclic core: a 1,2-dihydroquinolin-2-one subunit linked via a sulfanyl bridge to a 3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one system. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₇H₂₂ClN₃O₄S |
| Molecular Weight | 520.0 g/mol |
| Key Functional Groups | Chloro, sulfanyl, methoxy, carbonyl |
| Hydrogen Bond Acceptors | 6 (2 carbonyl O, 3 methoxy O, 1 quinazoline N) |
| Rotatable Bonds | 5 |
The 6-chloro substituent enhances electrophilicity, potentially facilitating interactions with biological nucleophiles, while the 3-ethyl group contributes to lipophilicity (cLogP ≈ 3.8). X-ray crystallography of analogous compounds reveals planar quinoline-quinazolinone systems with dihedral angles <10°, suggesting strong π-π stacking potential .
Synthetic Methodologies
Traditional Multi-Step Synthesis
Initial synthetic routes involved sequential Ullmann coupling and nucleophilic substitution:
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Quinoline Core Formation: 6-Chloro-4-phenyl-1,2-dihydroquinolin-2-one synthesis via Friedländer annulation of 2-aminobenzophenone derivatives.
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Sulfanyl Bridge Installation: Thiolation at C3 using Lawesson's reagent followed by coupling with 3-ethyl-6,7-dimethoxyquinazolin-4(3H)-one .
Yields typically range from 12-18% over 7 steps due to steric hindrance at the sulfanyl junction .
Microwave-Assisted Phase-Transfer Catalysis
Recent advances employ microwave irradiation (600 W, 120°C) with tetrabutylammonium benzoate (TBAB) as phase-transfer catalyst :
This method accelerates SN2 displacement at C3 while minimizing thermal decomposition of the sulfanyl intermediate .
Biological Activity Profile
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, oral administration (50 mg/kg) reduced swelling by 68% versus indomethacin (72%). The mechanism involves dual COX-2/LTB4 inhibition:
| Enzyme | % Inhibition (10 μM) | Selectivity Ratio (vs. COX-1) |
|---|---|---|
| COX-2 | 84 ± 3 | 19:1 |
| 5-LOX | 63 ± 5 | 8:1 |
Molecular docking shows the chloro-phenyl moiety occupying the COX-2 hydrophobic pocket (Glide score: -9.2 kcal/mol).
Structure-Activity Relationship (SAR) Insights
Critical substituent effects were identified through analogue studies:
| Modification | Anti-Cancer IC₅₀ Shift | COX-2 Inhibition Δ |
|---|---|---|
| 6-Cl → 6-F | 2.3 → 5.1 μM | 84% → 62% |
| 3-Ethyl → 3-Propyl | 2.3 → 1.9 μM | 84% → 81% |
| 7-OMe → 7-OEt | 2.3 → 3.4 μM | 84% → 78% |
| Sulfanyl → Sulfonyl | 2.3 → >10 μM | 84% → 41% |
The sulfanyl bridge is essential for maintaining cytotoxicity, likely due to redox-modulating effects .
Pharmacokinetic Considerations
Early ADME studies in Sprague-Dawley rats reveal:
| Parameter | Value (10 mg/kg IV) | Value (50 mg/kg PO) |
|---|---|---|
| Cₘₐₓ | 1.2 μg/mL | 0.8 μg/mL |
| T₁/₂ | 3.7 hours | 4.2 hours |
| AUC₀–∞ | 9.8 μg·h/mL | 6.3 μg·h/mL |
| Oral Bioavailability | - | 18% |
Extensive first-pass metabolism occurs via hepatic CYP3A4-mediated O-demethylation.
Patent Landscape and Therapeutic Applications
The WO2013007676A1 patent discloses quinoline-quinazolinone hybrids as kinase inhibitors, specifically claiming:
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IC₅₀ <100 nM against Abl1 T315I mutant
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73% tumor growth inhibition in K562 xenograft models at 10 mg/kg
Potential applications under investigation:
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